![molecular formula C19H20N2O3 B3748979 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine](/img/structure/B3748979.png)
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine
Übersicht
Beschreibung
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine, also known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, Inc. and has since been the subject of numerous scientific studies.
Wirkmechanismus
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine acts as a potent agonist of the CB1 and CB2 cannabinoid receptors in the brain and peripheral tissues. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain, mood, and other physiological processes.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These include modulation of neurotransmitter release, inhibition of inflammatory processes, and neuroprotection against oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine has several advantages for use in laboratory experiments, including its potency, selectivity for cannabinoid receptors, and ability to cross the blood-brain barrier. However, it also has limitations, such as its potential for inducing psychoactive effects and its tendency to rapidly degrade in solution.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine. These include further exploration of its potential therapeutic applications in pain management, neuroprotection, and cancer treatment, as well as investigation of its mechanisms of action and potential interactions with other drugs or therapeutic agents. Additionally, there is a need for further studies to optimize the synthesis and formulation of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine for use in clinical applications.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of pain, and has been suggested as a potential alternative to opioids for pain management.
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-phenylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(15-6-7-17-18(14-15)24-13-12-23-17)21-10-8-20(9-11-21)16-4-2-1-3-5-16/h1-7,14H,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDVUOKVUNMIAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-6-yl(4-phenylpiperazin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.